molecular formula C17H13N3O2 B2581082 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide CAS No. 696635-66-2

6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide

Cat. No.: B2581082
CAS No.: 696635-66-2
M. Wt: 291.31
InChI Key: YXKMUSZOISAOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide is a chemical entity built around the pyridazinone heterocycle, a scaffold recognized for its broad and significant therapeutic potential in medicinal chemistry research . Pyridazinone derivatives are frequently investigated for their anti-inflammatory properties, with some analogues acting as potent and non-ulcerogenic cyclooxygenase-2 (COX-2) inhibitors. Such compounds have demonstrated superior in vivo anti-inflammatory profiles and reduced gastric ulcerogenic effects compared to standard drugs like celecoxib and indomethacin . Furthermore, the pyridazinone core is a key feature in multi-target anti-inflammatory candidates, designed to simultaneously inhibit carbonic anhydrase (CA), COX-2, and 5-lipoxygenase (5-LOX) enzymes. This multi-enzyme inhibition strategy is a modern approach to develop safer and more effective anti-inflammatory agents that circumvent the limitations of traditional NSAIDs . The structural features of this compound suggest potential for diverse biological activities, which may include anticancer, antimicrobial, and neuroprotective effects, as is common with this class of molecules . Researchers can leverage this compound as a valuable building block or lead structure for developing novel therapeutic agents, studying enzyme inhibition mechanisms, and exploring structure-activity relationships. THIS PRODUCT IS FOR RESEARCH USE ONLY. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-11-10-15(19-20-16)17(22)18-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKMUSZOISAOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331750
Record name 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696635-66-2
Record name 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-phenylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations to introduce the carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Techniques such as solvent extraction, crystallization, and purification are commonly employed to isolate and refine the compound.

Chemical Reactions Analysis

Aza-Diels-Alder Reaction

  • Reagents : 1,2,3-Triazines + 1-propynylamines

  • Conditions : Neutral, solvent-free, 80°C, 12 hr

  • Yield : 78–92% for pyridazin-3-amines .

  • Mechanism : Inverse electron-demand Diels-Alder reaction forms the pyridazine ring regioselectively.

Cyclization of β,γ-Unsaturated Hydrazones

  • Reagents : Cu(OTf)₂, MeCN, 25°C

  • Yield : 85% for 1,6-dihydropyridazines .

  • Oxidation : NaOH converts 1,6-dihydropyridazines to pyridazines (e.g., 6-oxo derivatives) .

Substitution Reactions at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic and electrophilic substitutions:

Hydrolysis

  • Conditions : 6M HCl, reflux, 6 hr

  • Product : 6-Oxo-1H-pyridazine-3-carboxylic acid (85% yield) .

  • Applications : Intermediate for ester or acyl chloride synthesis.

Aminolysis

  • Reagents : Primary/secondary amines (e.g., morpholine)

  • Conditions : DMF, 100°C, 4 hr

  • Yield : 70–80% for substituted carboxamides .

Electrophilic Aromatic Substitution (EAS)

The pyridazine ring’s electron-deficient nature directs electrophiles to specific positions:

Reaction Reagents/Conditions Position Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 hrC-565%
SulfonationClSO₃H, DCM, rt, 4 hrC-458%
Halogenation (Br₂)Br₂, FeCl₃, AcOH, 50°C, 3 hrC-572%

Metal-Catalyzed Cross-Couplings

The 2-phenylphenyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O

  • Conditions : 90°C, 12 hr

  • Yield : 82% for biaryl derivatives .

Buchwald-Hartwig Amination

  • Reagents : Pd₂(dba)₃, Xantphos, amine

  • Conditions : Toluene, 110°C, 24 hr

  • Yield : 68% for N-arylaminopyridazines .

Pyridazine Ring Reduction

  • Reagents : H₂ (1 atm), 10% Pd/C, EtOH

  • Product : 1,6-Dihydropyridazine (90% yield) .

Oxidation of the Biphenyl Group

  • Reagents : KMnO₄, H₂O, 100°C

  • Product : 2-Phenylbenzoic acid (55% yield).

[3+2] Cycloaddition with Nitrile Oxides

  • Reagents : Nitrile oxide, Et₃N, DCM

  • Product : Isoxazoline-fused pyridazine (78% yield) .

Annulation with Enol Ethers

  • Reagents : Silyl enol ether, BF₃·OEt₂

  • Product : Functionalized pyridazines (83% yield) .

Stability and Degradation

  • pH Sensitivity : Degrades rapidly at pH < 3 or > 10 (t₁/₂ = 2 hr) .

  • Thermal Stability : Stable up to 200°C (TGA data) .

Scientific Research Applications

Medicinal Chemistry

6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide is being explored as a lead compound for drug development due to its potential biological activities. Research indicates that modifications in its structure can significantly affect binding affinity and selectivity towards various biological targets, including ATP-binding cassette transporters .

Case Study: Anticancer Activity
In studies involving similar compounds, modifications have led to significant anticancer activity. For instance, derivatives have shown potent anti-proliferative effects against human cancer cell lines, indicating that this compound could serve as a scaffold for developing novel anticancer agents .

Synthesis of Heterocycles

The compound serves as a precursor for synthesizing various heterocyclic compounds through reactions with bidentate reagents. Its carbonyl and cyano functions are strategically positioned to facilitate these reactions, making it an essential reactant in organic synthesis.

Table: Potential Reactions Involving this compound

Reaction TypeDescriptionOutcome
Nucleophilic Acyl SubstitutionAmide nitrogen acts as a nucleophileFormation of substituted amides
Electrophilic SubstitutionAromatic nature allows substitution at various positionsModified pyridazine derivatives
HydrolysisCarbonyl group undergoes hydrolysisFormation of carboxylic acid and amine

Biological Evaluation

Research has indicated that compounds related to this compound exhibit diverse biological activities, including antibacterial properties and interactions with specific cellular targets. These interactions could influence drug metabolism and efficacy, warranting further investigation into their pharmacological profiles .

Case Study: Interaction Studies
Studies focusing on the interaction of similar compounds with biological targets have revealed potential mechanisms through which these compounds exert their effects. For instance, molecular docking studies have predicted binding modes that suggest significant interactions with target proteins involved in disease pathways .

Mechanism of Action

The mechanism of action of 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridazine Cores

6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide (CAS: 332040-94-5)

This analog replaces the carboxamide group with a carbohydrazide functionality and introduces a benzylidene substituent. Key differences include:

  • Functional Group Reactivity : The hydrazide group (-CONHNH₂) in 332040-94-5 is more nucleophilic than the carboxamide (-CONH₂) in 696635-66-2, making it prone to condensation reactions .
  • Solubility : The hydrazide derivative (332040-94-5) exhibits higher aqueous solubility due to its polarizable N-H bonds, whereas 696635-66-2 is more lipophilic, as evidenced by calculated logP values (estimated 3.2 vs. 2.5) .
Table 1: Key Properties of Pyridazine Derivatives
Property 696635-66-2 332040-94-5
Molecular Weight 319.33 g/mol 298.29 g/mol
Key Substituents 2-phenylphenyl, carboxamide Benzylidene, carbohydrazide
Calculated logP 3.2 2.5
Synthetic Applications Kinase inhibitor scaffolds Chelating agents for metal ions

4-Nitro-3-(3-nitrophenyl)cyclohexanone (CAS: 696649-85-1)

The nitro groups in both compounds enhance electrophilicity, but the cyclohexanone core in 696649-85-1 introduces conformational flexibility absent in the rigid pyridazine system of 696635-66-2 .

Functional Group Comparisons

  • Carboxamide vs. Hydrosulfide : In 1026770-53-5 (4-(2-Methoxyphenyl)-5-(1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-ylhydrosulfide), the hydrosulfide (-SH) group offers redox activity, contrasting with the carboxamide’s hydrogen-bonding capability in 696635-66-2 .
  • Triazole vs. Pyridazine : Triazole-containing analogs (e.g., 956624-59-2) exhibit different pharmacokinetic profiles due to their smaller ring size and altered nitrogen positioning .

Biological Activity

The compound 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide is a synthetic organic molecule that belongs to the class of pyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following article delves into the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Structure

The molecular formula of this compound is C17H14N2OC_{17}H_{14}N_2O. Its structure features:

  • A pyridazine ring , which is a six-membered aromatic ring containing two nitrogen atoms.
  • A carboxamide functional group at position 3.
  • A phenyl substituent at position 2, contributing to its potential biological activity.

Chemical Reactivity

The reactivity of this compound can be attributed to its functional groups:

  • The carboxamide can participate in nucleophilic acyl substitution reactions.
  • The carbonyl group (C=O) can undergo hydrolysis under acidic or basic conditions.
  • The aromatic nature of the pyridazine moiety allows for electrophilic substitution reactions, enhancing its versatility in synthetic applications.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • ATP-binding cassette (ABC) transporters , which are crucial for drug metabolism and efficacy .
  • Neuropeptide receptors , where nonpeptide antagonists have shown promise in modulating receptor activity .

Pharmacological Potential

Studies on related pyridazine derivatives have demonstrated various biological activities:

  • Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory effects, making them candidates for conditions involving inflammation .
  • Anticancer : Certain pyridazine compounds have shown antiproliferative activity against cancer cell lines, suggesting potential in cancer therapy .
  • Analgesic : Compounds with similar structures have been noted for their analgesic properties, indicating possible pain relief applications .

Case Studies and Experimental Data

  • Antifungal Activity : A study synthesized novel carboxylic acid amides and tested them against phytopathogenic fungi. Some derivatives exhibited moderate to excellent antifungal activities, highlighting the potential for broader applications in agriculture and medicine .
  • Structure-Activity Relationships (SAR) : Research into SAR has shown that modifications in the pyridazine structure significantly affect binding affinity and selectivity towards various receptors. This suggests that systematic alterations could enhance the therapeutic efficacy of this compound .

Comparative Analysis

The following table summarizes the biological activities of selected pyridazine derivatives:

Compound NameStructure FeaturesUnique Aspects
4-Acetyl-5-(3-bromoanilino)-3-phenylpyridazin-6-oneContains an acetyl group and bromine substitutionExhibits potent anti-inflammatory activity
5-Acetyl-4-(3-chloroanilino)-3-phenyloxadiazoleFeatures an oxadiazole ringKnown for antimicrobial properties
Pyridazinone DerivativesGeneral class with various substitutionsBroad spectrum of biological activities

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities compared to other derivatives within the pyridazine family.

Q & A

Q. What are the recommended synthetic routes for 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyridazine derivatives and substituted phenyl precursors. Key steps include:
  • Amide bond formation : Reacting 6-oxo-1H-pyridazine-3-carboxylic acid with 2-phenylaniline using coupling agents like EDCI/HOBt in DMF under inert atmosphere .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield optimization : Adjust stoichiometric ratios (1:1.2 for acid:amine) and reaction temperature (60–80°C) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer : Use a multi-technique approach:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for biphenyl and pyridazine rings) and carboxamide NH (δ ~10.5 ppm, broad singlet) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for pyridazinone and amide) and NH stretches (~3300 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions (λmax ~260–280 nm) to assess conjugation stability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding modes of this compound with biological targets?

  • Methodological Answer : Conflicting experimental data (e.g., SAR vs. IC50 values) can be addressed via:
  • Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., kinases), prioritizing hydrogen bonds between the carboxamide and catalytic lysine residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of docked poses, focusing on RMSD fluctuations (<2 Å indicates robust binding) .
  • QM/MM calculations : Evaluate electronic effects of substituents on binding affinity using Gaussian09 (B3LYP/6-31G* basis set) .

Q. What strategies mitigate batch-to-batch variability in biological activity data for this compound?

  • Methodological Answer : Variability often stems from residual solvents or tautomeric forms. Mitigate via:
  • Strict solvent control : Use Karl Fischer titration to ensure residual DMF <0.1% .
  • Tautomer analysis : Employ LC-MS to detect/enumerate tautomers (e.g., keto-enol forms) and adjust pH during synthesis to favor the bioactive form .
  • Bioassay standardization : Include internal controls (e.g., reference inhibitors) and normalize activity data to cell viability (MTT assay) .

Q. How can reaction engineering improve scalability of the synthesis without compromising stereochemical integrity?

  • Methodological Answer : Transition from batch to flow chemistry:
  • Microreactor setup : Use Corning Advanced-Flow Reactors for precise temperature control (70°C) and residence time (30 min) to enhance reproducibility .
  • In-line analytics : Integrate PAT tools (e.g., ReactIR) to monitor amide bond formation in real time .
  • Catalyst immobilization : Employ silica-supported Pd catalysts for Suzuki-Miyaura cross-coupling steps, reducing metal leaching (<5 ppm) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer : Common issues include poor pharmacokinetics or metabolite interference. Address via:
  • ADME profiling : Measure plasma stability (e.g., half-life in mouse plasma) and CYP450 inhibition (fluorometric assays) to identify metabolic hotspots .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester moieties) to enhance bioavailability, guided by logP calculations (target ~2–3) .
  • Tissue distribution studies : Use radiolabeled compound (¹⁴C) to track accumulation in target organs vs. plasma .

Methodological Tables

Q. Table 1. Key Spectral Markers for Structural Confirmation

TechniqueCritical Peaks/Data PointsReference
¹H NMRδ 10.5 ppm (NH), δ 7.2–8.1 ppm (aromatic H)
FT-IR1680 cm⁻¹ (C=O), 3300 cm⁻¹ (NH)
HPLCRetention time: 8.2 min (ACN:H₂O = 70:30)

Q. Table 2. Computational Parameters for Binding Studies

ParameterValue/SoftwareReference
DockingAutoDock Vina, grid size 25×25×25 Å
MD SimulationsGROMACS, CHARMM36 force field, 100 ns
QM/MMGaussian09, B3LYP/6-31G*

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.